

The Cardiovascular Profile of LY83583: An In-Depth Technical Guide for Researchers

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Compound of Interest		
Compound Name:	LY836	
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For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the cardiovascular effects of LY83583 in various animal models. LY83583, a widely utilized pharmacological tool, is a potent inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] Understanding its cardiovascular impact is crucial for interpreting experimental results and exploring potential therapeutic applications.

This guide synthesizes available data on the influence of LY83583 on vascular tone, blood pressure, and heart rate, presenting quantitative data in structured tables for clear comparison. Detailed experimental protocols for key cited experiments are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms.

Mechanism of Action: Inhibition of the NO-sGC-cGMP Signaling Pathway

LY83583 exerts its primary cardiovascular effects by inhibiting soluble guanylate cyclase (sGC).[1] In vascular smooth muscle cells, nitric oxide (NO), primarily produced by the endothelium, activates sGC. This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, initiating a signaling cascade that results in vasodilation and a subsequent decrease in blood

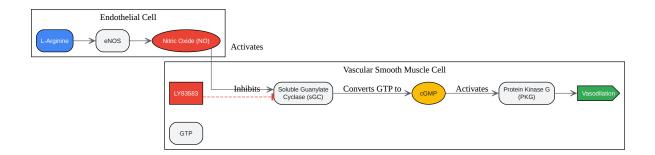




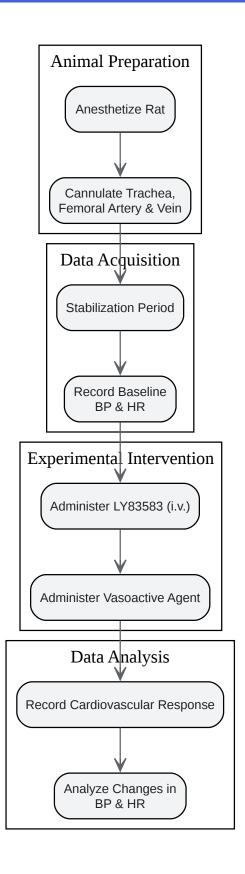
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pressure. By inhibiting sGC, LY83583 blocks the production of cGMP, thereby preventing or reversing NO-mediated vasodilation.[1]









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References

- 1. medchemexpress.com [medchemexpress.com]
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